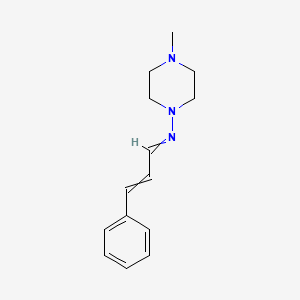
4-Methyl-N-(3-phenyl-2-propen-1-ylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-IMINE is an organic compound that belongs to the class of imines This compound is characterized by the presence of a phenyl group, a piperazine ring, and a conjugated double bond system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-IMINE typically involves the condensation reaction between 4-methylpiperazine and cinnamaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of secondary or tertiary amines.
Substitution: The phenyl group and the piperazine ring can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Amines and other reduced forms of the compound.
Substitution: Functionalized derivatives with various substituents on the phenyl ring or piperazine ring.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential pharmacological properties, including its ability to act as a ligand for certain receptors or enzymes.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用機序
The mechanism of action of (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated double bond system and the presence of the piperazine ring allow the compound to form stable complexes with these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
- (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-AMINE
- (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-ALDEHYDE
- (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-KETONE
Comparison: Compared to its similar compounds, (1E,2E)-N-(4-METHYLPIPERAZIN-1-YL)-3-PHENYLPROP-2-EN-1-IMINE is unique due to its imine functional group, which imparts distinct chemical reactivity and biological activity. The presence of the piperazine ring further enhances its potential for forming stable complexes with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
41298-68-4 |
|---|---|
分子式 |
C14H19N3 |
分子量 |
229.32 g/mol |
IUPAC名 |
N-(4-methylpiperazin-1-yl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C14H19N3/c1-16-10-12-17(13-11-16)15-9-5-8-14-6-3-2-4-7-14/h2-9H,10-13H2,1H3 |
InChIキー |
ONKOHLDHCUFDRA-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)N=CC=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12458508.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B12458510.png)
![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458513.png)
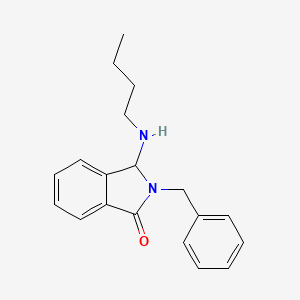
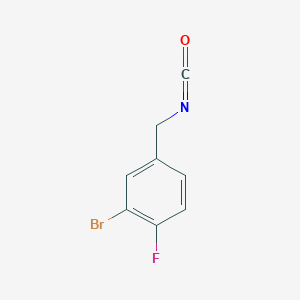
![Phenyl 2-({4-[(4-bromophenoxy)methyl]phenyl}carbonyl)hydrazinecarboxylate](/img/structure/B12458534.png)
![(2-Trifluoromethylimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12458541.png)
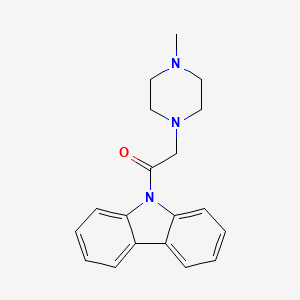
![4-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]-N-phenylbenzamide](/img/structure/B12458553.png)
![2-(4-{1-methyl-4-[(3-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B12458560.png)
![3-({4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B12458563.png)
![3-Chloro-N-[(1S,2S)-2-(3-chloro-6-methoxy-1-benzothiophene-2-amido)cyclohexyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B12458567.png)
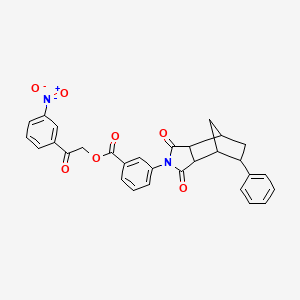
![7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12458576.png)
